

Faradiol: A Technical Examination of its Safety and Toxicological Profile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Faradiol**

Cat. No.: **B1211459**

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Disclaimer: This document synthesizes available scientific information on the safety and toxicity of **faradiol**. The majority of the existing research has been conducted on extracts of *Calendula officinalis* (marigold), of which **faradiol** is a significant component. Data on isolated **faradiol** is limited, and therefore, the toxicological profile of *Calendula* extracts should not be directly extrapolated to pure **faradiol** without further investigation.

Executive Summary

Faradiol, a pentacyclic triterpenoid found in various plants, most notably *Calendula officinalis*, has garnered scientific interest for its potent anti-inflammatory properties. This technical guide provides a comprehensive overview of the current understanding of **faradiol**'s safety and toxicity profile, drawing primarily from studies on *Calendula* extracts. While specific quantitative toxicity data for isolated **faradiol**, such as an LD50 or No-Observed-Adverse-Effect Level (NOAEL), are not readily available in the public domain, existing toxicological studies on *Calendula officinalis* extracts suggest a low order of acute toxicity. This document collates the available data, details the experimental methodologies employed in key studies, and visualizes the proposed mechanisms of action to support further research and development.

Toxicological Data Summary

The following tables summarize the key toxicological findings for *Calendula officinalis* extracts containing **faradiol**. It is crucial to note that these values represent the toxicity of the entire

extract and not of **faradiol** in isolation.

Table 1: Acute and Sub-chronic Oral Toxicity of *Calendula officinalis* Hydroalcoholic Extract in Rodents

Parameter	Species	Dosage	Duration	Observations	Reference
Acute Toxicity	Rats	Up to 5.0 g/kg	Single dose	No mortality or signs of toxicity.	[1]
Sub-chronic Toxicity	Rats	0.025, 0.25, 0.5, and 1.0 g/kg/day	90 days	No hematological alterations. Increased Blood Urea Nitrogen (BUN) and Alanine Transaminas e (ALT) at higher doses. Inflammatory sites in the lung and liver were noted, potentially related to administration method and hepatotoxic effects.	[1]

Table 2: Genotoxicity and Mutagenicity of *Calendula officinalis* Extracts

Test Type	System	Extract Type	Concentration/Dose	Results	Reference
Comet Assay	Mice (in vivo)	Ethanolic	250 or 500 mg/kg for 2 weeks	No genotoxic effect. Showed anti-genotoxic effects against MMS-induced DNA damage.	[2][3]
Comet Assay	Mice (in vivo)	Aqueous	90 mg/kg for 2 weeks	No genotoxic effect. Showed anti-genotoxic effects against MMS-induced DNA damage.	[2][3]
Micronucleus Test	Mice (in vivo)	Ethanolic	250 or 500 mg/kg for 2 weeks	No mutagenic effect.	[2][3]
Micronucleus Test	Mice (in vivo)	Aqueous	90 mg/kg for 2 weeks	No mutagenic effect. Showed a protective effect against MMS-induced genetic material damage.	[2][3]
Ames Test	Salmonella typhimurium	Fluid Extract	50 to 5000 µg/plate (\pm S9)	Not mutagenic.	[3][4]
Mitotic Segregation	Aspergillus nidulans	Fluid Extract	0.1 to 1.0 mg/mL	Genotoxic effect	[3][4]

Assay	reported.			
Unscheduled DNA Synthesis (UDS)	Rat Liver Cell Cultures	Aqueous & Aqueous-Ethanolic	ng/mL to μ g/mL	Anti-genotoxic at low concentration s (ng/mL) and [5] genotoxic at high concentration s (μ g/mL).

Table 3: Reproductive Toxicity of *Calendula officinalis* Hydroalcoholic Extract in Rats

Study Period	Doses	Observations	Reference
Male (60 days)	0.25, 0.5, and 1.0 g/kg	No effect on male reproductive parameters or fertility.	[6]
Female (Pre-implantation: Days 1-6)	0.25, 0.5, and 1.0 g/kg	Non-toxic.	[6]
Female (Organogenic: Days 7-14)	0.25, 0.5, and 1.0 g/kg	Non-toxic.	[6]
Female (Fetal: Days 15-19)	0.25, 0.5, and 1.0 g/kg	Induced a decrease in maternal weight gain.	[6]

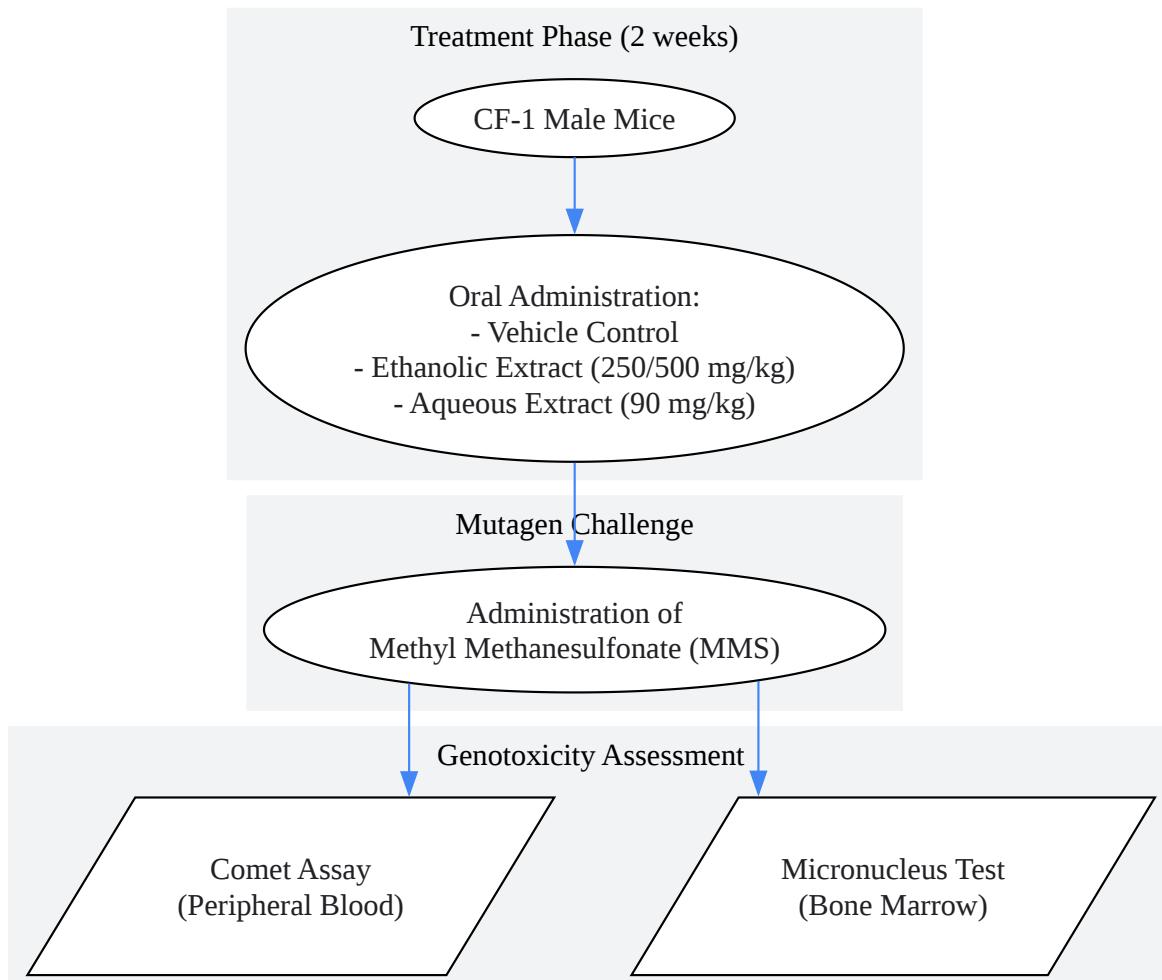
Experimental Protocols

A detailed understanding of the methodologies used in the cited studies is essential for interpreting the toxicological data.

Genotoxicity/Mutagenicity Studies (Comet and Micronucleus Assays)[2][3]

- Test System: CF-1 male mice.

- Test Substance: Ethanolic and aqueous extracts of *C. officinalis*.
- Administration: Oral administration for 2 weeks.
- Protocol:
 - Animals were treated with the extracts (ethanolic: 250 or 500 mg/kg; aqueous: 90 mg/kg) or a vehicle control.
 - Following the 2-week treatment period, a subset of animals was treated with the known mutagen methyl methanesulfonate (MMS).
 - Comet Assay: Peripheral blood samples were collected to assess DNA damage in individual cells. The extent of DNA migration (the "comet tail") is indicative of DNA strand breaks.
 - Micronucleus Test: Bone marrow samples were collected to assess chromosomal damage. The presence of micronuclei in polychromatic erythrocytes indicates mutagenic events.



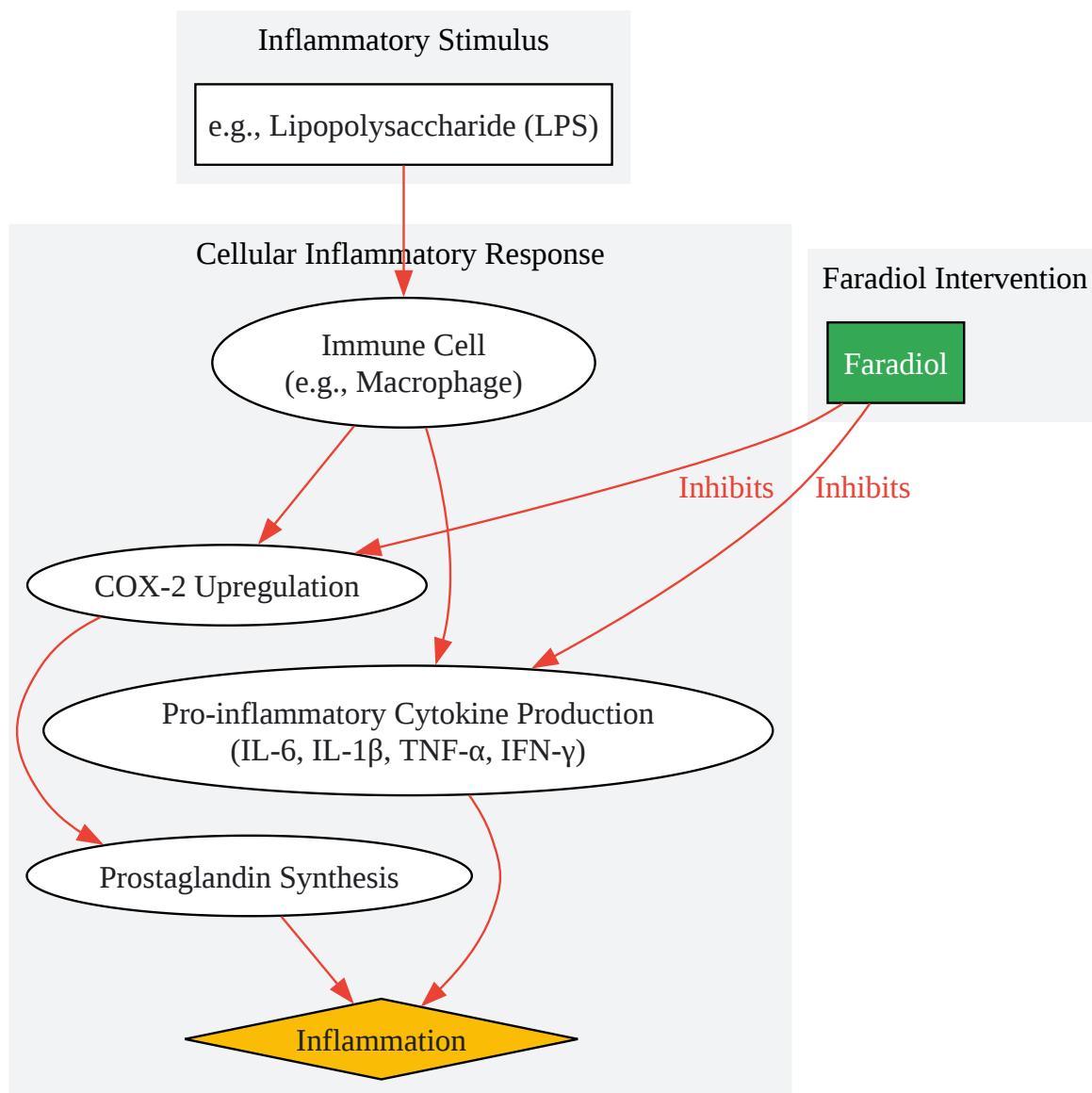
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*Experimental workflow for in vivo genotoxicity and mutagenicity testing of *Calendula officinalis* extracts.*

Mechanism of Action: Anti-inflammatory Signaling

Faradiol's primary therapeutic interest lies in its anti-inflammatory effects. Research suggests that **faradiol** and its esters modulate inflammatory pathways by inhibiting the production of key pro-inflammatory mediators.

The proposed mechanism involves the downregulation of pro-inflammatory cytokines such as Interleukin-6 (IL-6), Interleukin-1 β (IL-1 β), Tumor Necrosis Factor-alpha (TNF- α), and Interferon-gamma (IFN- γ). Additionally, it is suggested that **faradiol** inhibits the activity of Cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins, which are potent inflammatory mediators.



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*Proposed anti-inflammatory signaling pathway of **faradiol**.*

Conclusions and Future Directions

The available evidence, primarily from studies on *Calendula officinalis* extracts, suggests that **faradiol**-containing preparations have a low toxicity profile in acute and sub-chronic oral studies in rodents. While some *in vitro* genotoxicity has been observed at high concentrations, *in vivo* studies have not indicated significant genotoxic or mutagenic potential at the tested doses. Maternal toxicity was noted when administered during the fetal period in rats, warranting caution for use during pregnancy.

A significant data gap exists regarding the safety and toxicity of isolated **faradiol**. To fully characterize its safety profile for potential therapeutic development, the following studies are recommended:

- Acute, sub-chronic, and chronic toxicity studies on pure **faradiol** to determine LD50 and NOAEL values.
- A complete battery of *in vitro* and *in vivo* genotoxicity and mutagenicity tests on isolated **faradiol**, including the Ames test, chromosomal aberration assays, and micronucleus tests.
- Comprehensive reproductive and developmental toxicity studies for isolated **faradiol**.
- Carcinogenicity studies to assess long-term safety.
- Pharmacokinetic studies (ADME) to understand the absorption, distribution, metabolism, and excretion of **faradiol**.

A thorough investigation into the safety and toxicity of purified **faradiol** is a critical step in its potential transition from a component of a traditional herbal remedy to a scientifically validated therapeutic agent.

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- To cite this document: BenchChem. [Faradiol: A Technical Examination of its Safety and Toxicological Profile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1211459#faradiol-safety-and-toxicity-profile]

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